8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Description
Properties
IUPAC Name |
8-ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-2-23-14-7-3-5-11-9-13(17(22)25-15(11)14)16-20-21-18(26-16)19-10-12-6-4-8-24-12/h3-9H,2,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFUKLIOWOJGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone backbone with an ethoxy group and a thiadiazole moiety substituted with a furan ring. Its molecular formula is with a molecular weight of approximately 356.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₃S |
| Molecular Weight | 356.39 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. For instance, studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values for cell viability assays in cancer cell lines were found to be around 15 µM, indicating a potent effect compared to standard chemotherapeutics .
Enzyme Inhibition
One notable mechanism of action is the inhibition of key enzymes involved in cancer progression and metabolic pathways. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis. The compound exhibited an IC50 value of 0.0433 µM for monophenolase activity, significantly lower than that of kojic acid (19.97 µM), suggesting a strong inhibitory effect .
Case Studies
- Tyrosinase Inhibition Study : A study conducted on B16F10 melanoma cells demonstrated that treatment with this compound led to a concentration-dependent decrease in tyrosinase activity and melanin content. Cells treated with concentrations up to 20 µM showed no cytotoxicity while effectively reducing melanin synthesis .
- Antimicrobial Efficacy : In another study assessing the antimicrobial properties of related thiadiazole compounds, several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications could enhance the biological activity of these compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It selectively inhibits enzymes like tyrosinase and other metabolic enzymes involved in cancer progression.
- Induction of Apoptosis : The compound triggers apoptotic pathways through caspase activation.
Comparison with Similar Compounds
Key Observations :
Comparison :
- The target compound’s synthesis may involve coupling a preformed 5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-amine with a bromoacetylchromen-2-one intermediate, as seen in analogous protocols .
- Yields for similar compounds range widely (51–94%), influenced by substituent steric effects and reaction optimization (e.g., ultrasound-assisted methods improve efficiency ).
Physicochemical Properties
Analysis :
- The trifluoromethyl group in increases molecular weight and LogP but reduces PSA, favoring blood-brain barrier penetration.
Preparation Methods
Preparation of 2-Hydroxy-3-ethoxybenzaldehyde
Resorcinol monoethyl ether (10.0 g, 65.7 mmol) undergoes formylation via the Vilsmeier-Haack reaction :
Pechmann Condensation to 8-Ethoxy-3-acetylcoumarin
Condensation of 2-hydroxy-3-ethoxybenzaldehyde (8.5 g, 51.2 mmol) with ethyl acetoacetate (6.7 g, 51.2 mmol) under acidic conditions :
- Catalyzed by concentrated H₂SO₄ (5 mL) at 0–5°C for 4 hours.
- Quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.
- Yield: 7.2 g (68%) of pale-yellow crystals.
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J=8.0 Hz, 1H, H-4), 7.45 (d, J=8.0 Hz, 1H, H-5), 6.95 (s, 1H, H-6), 4.15 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.65 (s, 3H, COCH₃), 1.40 (t, J=7.0 Hz, 3H, OCH₂CH₃).
Functionalization of the Coumarin Core for Thiadiazole Incorporation
Bromination of 8-Ethoxy-3-acetylcoumarin
Bromine (Br₂, 5.1 g, 32.0 mmol) in acetic acid (50 mL) reacts with 8-ethoxy-3-acetylcoumarin (7.0 g, 28.4 mmol) at 60°C for 2 hours:
Mechanistic Insight : Electrophilic substitution at the acetyl group’s α-position, facilitated by HBr elimination.
Synthesis of the 1,3,4-Thiadiazole Moiety
Preparation of N-(Furan-2-ylmethyl)thiosemicarbazide
Furan-2-ylmethylamine (5.0 g, 51.0 mmol) reacts with carbon disulfide (CS₂, 7.8 g, 102 mmol) and hydrazine hydrate (NH₂NH₂·H₂O, 5.1 g, 102 mmol) in ethanol (100 mL):
Thiosemicarbazide Coupling and Cyclization
Stepwise Protocol :
- Nucleophilic Substitution :
- 8-Ethoxy-3-(bromoacetyl)coumarin (6.5 g, 19.8 mmol) reacts with N-(furan-2-ylmethyl)thiosemicarbazide (4.2 g, 19.8 mmol) in DMF (50 mL) at 80°C for 12 hours.
- Forms a thiosemicarbazide-linked intermediate.
- Cyclization to Thiadiazole :
Characterization :
- FT-IR (KBr) : 1720 cm⁻¹ (coumarin C=O), 1620 cm⁻¹ (thiadiazole C=N), 1250 cm⁻¹ (C-O-C).
- LC-MS (ESI+) : m/z 452.1 [M+H]⁺.
Alternative Synthetic Pathways and Optimization
One-Pot Multicomponent Approach
Adapting methodologies from Sc(OTf)₃-catalyzed reactions :
- React 8-ethoxycoumarin-3-carbaldehyde, thiosemicarbazide, and furfurylamine in acetonitrile with Sc(OTf)₃ (10 mol%) at 80°C.
- Yield: ~60%, with reduced purification steps.
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 150°C, 20 min) accelerates thiadiazole formation, enhancing yield to 78%.
Analytical and Spectroscopic Validation
Comparative Yield Analysis
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise Synthesis | 65 | 98 |
| One-Pot Multicomponent | 60 | 95 |
| Microwave-Assisted | 78 | 97 |
Challenges and Mechanistic Considerations
- Regioselectivity : Ensuring cyclization occurs exclusively at the thiosemicarbazide’s terminal nitrogen.
- Side Reactions : Competing thiazole formation under acidic conditions, mitigated by precise stoichiometric control.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but may complicate purification.
Q & A
Q. What are the established synthetic routes for 8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of substituted carboxylic acids with thiosemicarbazide under acidic reflux conditions (e.g., ethanol/H₂SO₄ at 80–90°C for 2–3 hours) .
- Step 2 : Introduction of the furan-2-ylmethylamine group through nucleophilic substitution or coupling reactions, often using carbodiimide-based coupling agents .
- Step 3 : Assembly of the chromen-2-one moiety via Pechmann condensation or Claisen-Schmidt reactions, followed by ethoxy group incorporation . Purification is achieved via recrystallization or column chromatography.
Q. Which spectroscopic and analytical techniques are used to confirm the structure of this compound?
- 1H/13C NMR : Assigns protons and carbons in the chromenone, thiadiazole, and furan moieties. For example, the ethoxy group shows a triplet near δ 1.4 ppm (1H NMR) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) with inhibition zones ≥15 mm at 100 µg/mL .
- Anticancer Potential : Moderate cytotoxicity (IC₅₀ ~50 µM) against HeLa cells in MTT assays, attributed to thiadiazole-mediated apoptosis .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (performed using SHELX software) determines bond lengths, angles, and intermolecular interactions. For example:
Q. What strategies optimize reaction yields during synthesis?
Key variables include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve thiadiazole cyclization yields by 20–30% compared to ethanol .
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance chromenone formation efficiency (85% vs. 60% without catalyst) .
- Temperature Control : Lowering reaction temperatures during amine coupling reduces side-product formation (e.g., Schiff bases) .
Q. How should contradictory bioactivity data from different assays be addressed?
- Standardization : Repeat assays under uniform conditions (e.g., pH 7.4 for antimicrobial tests to avoid false positives from acidic byproducts) .
- Orthogonal Assays : Validate cytotoxicity via both MTT and trypan blue exclusion assays to distinguish apoptosis from necrosis .
- Mechanistic Studies : Use molecular docking to identify target binding (e.g., thiadiazole interactions with bacterial DNA gyrase) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate moderate intestinal absorption (LogP ~3.2) and CYP3A4-mediated metabolism .
- Docking Simulations : AutoDock Vina models interactions with COX-2 (binding energy ≤-8.5 kcal/mol), suggesting anti-inflammatory potential .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Variable Substituents : Modify the furan-2-ylmethylamino group (e.g., replace with pyridine or halogenated analogs) .
- Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole to assess impact on solubility and potency .
- Data Analysis : Use multivariate regression to correlate logP values with IC₅₀ (e.g., hydrophobicity enhances membrane permeability but may reduce solubility) .
Q. What experimental controls are critical in bioactivity assays?
- Negative Controls : DMSO (for solvent effects) and untreated cell/bacterial cultures.
- Positive Controls : Doxorubicin (for cytotoxicity) and ciprofloxacin (for antimicrobial activity) .
- Replicates : Minimum triplicate runs with statistical validation (p < 0.05 via ANOVA).
Data Contradiction Analysis
Q. Why might antimicrobial activity vary between agar diffusion and broth microdilution assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
